N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzoxazole moiety, a morpholine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps. One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by nitration and subsequent coupling with a morpholine derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function, while the nitro group can undergo bioreduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
- 2-methyl-5-nitro-1,3-benzoxazole
- 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to its combination of a benzoxazole ring, a morpholine moiety, and a nitrobenzamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C26H24N4O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C26H24N4O5/c1-16-3-8-24-22(13-16)28-26(35-24)18-5-4-17(2)21(14-18)27-25(31)20-15-19(30(32)33)6-7-23(20)29-9-11-34-12-10-29/h3-8,13-15H,9-12H2,1-2H3,(H,27,31) |
InChI Key |
MQAGHTSTXWXXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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